Regioisomeric Purity and Structural Distinction from 3,5-Dimethylphenyl and 2,3-Dimethylphenyl Analogs
The compound is definitively characterized as 3-(2,3-dimethylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2156854-38-3), which is distinct from the commonly misassigned or cross-listed 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 890010-89-6) [1]. This regioisomeric differentiation is critical for procurement, as the latter compound has a different substitution pattern on the phenyl ring (3,5-dimethyl vs. 2,3-dimethyl) and a different connection point to the pyrazole core. The target compound's specific 2,3-dimethyl substitution creates a unique steric and electronic environment not present in the 3,5-dimethyl analog. While no direct comparative activity data is publicly available for the target compound versus this specific regioisomer, the fundamental difference in molecular structure is a primary, quantifiable differentiator [2]. The correct compound is available with a verified purity of ≥98% .
| Evidence Dimension | Molecular Structure and Regioisomerism |
|---|---|
| Target Compound Data | 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2156854-38-3), C12H15N3, MW 201.27 |
| Comparator Or Baseline | 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 890010-89-6), C12H15N3, MW 201.27 |
| Quantified Difference | Different substitution pattern (2,3- vs. 3,5-dimethyl) and regioisomeric connectivity. Purity for target compound specified at ≥98% . |
| Conditions | Structural analysis via IUPAC nomenclature, CAS registry, and vendor specifications. |
Why This Matters
Ensures procurement of the correct regioisomer for SAR studies, avoiding data misinterpretation from inactive or differently active analogs.
- [1] American Elements. (2022). 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. Product Page. CAS 890010-89-6. View Source
- [2] PubChem. (n.d.). 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. Compound Summary. CID 2415595. View Source
